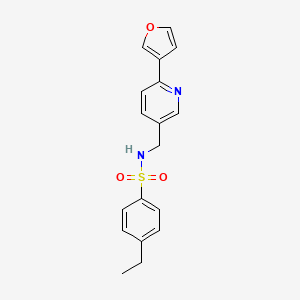

4-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

描述

属性

IUPAC Name |

4-ethyl-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-2-14-3-6-17(7-4-14)24(21,22)20-12-15-5-8-18(19-11-15)16-9-10-23-13-16/h3-11,13,20H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLQYHJHPHCUKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative through a cyclization reaction.

Furan Ring Introduction: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

化学反应分析

Types of Reactions

4-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and related reduced compounds.

Substitution: Nitro, halo, and other substituted aromatic compounds.

科学研究应用

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to 4-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide as antiviral agents. Research indicates that derivatives containing furan and pyridine rings exhibit significant activity against various viral strains. For instance, compounds with similar structures have shown effectiveness against HIV and other retroviruses due to their ability to inhibit reverse transcriptase enzymes .

Anticancer Properties

The sulfonamide group is often associated with anticancer activity. Studies have demonstrated that compounds with a similar scaffold to this compound can inhibit tumor cell proliferation in various cancer cell lines. For example, research indicates that certain pyridine-containing sulfonamides can induce apoptosis in cancer cells by disrupting cellular signaling pathways related to growth and survival .

Case Study 1: Antiviral Efficacy

A study published in MDPI explored the antiviral properties of N-Heterocycles, including those with furan and pyridine components. The research found that these compounds exhibited low micromolar activity against viral replication in cultured cells, indicating their potential as therapeutic agents for viral infections .

Case Study 2: Anticancer Activity

In another investigation focused on the synthesis of sulfonamide derivatives, researchers evaluated the cytotoxic effects on multiple cancer cell lines. The findings revealed that compounds structurally related to this compound displayed significant inhibition of cell growth, with IC50 values suggesting potent anticancer activity .

作用机制

The mechanism of action of 4-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system involved .

相似化合物的比较

Table 1: Key structural and functional differences among analogous sulfonamides

Key Observations :

- Electron-Withdrawing Groups : Compounds like 17d (CF₃) exhibit stronger electron-withdrawing effects than the target compound’s ethyl group, which may enhance binding to positively charged enzyme pockets .

- Lipophilicity : The ethyl group in the target compound likely increases logP compared to methoxy (IIIa) but reduces it relative to CF₃ (17d), balancing solubility and permeability .

生物活性

4-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a synthetic organic compound within the sulfonamide class, known for its significant biological activities. This compound features a complex structure that includes an ethyl group, a furan ring, a pyridine ring, and a sulfonamide moiety, which contribute to its pharmacological properties. This article reviews its biological activity based on diverse research findings, including antimicrobial efficacy and potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name for this compound is this compound. Its molecular formula is with a molecular weight of 372.44 g/mol. The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. Sulfonamides are traditionally recognized for their effectiveness against bacterial infections due to their ability to inhibit folic acid synthesis in bacteria.

Minimum Inhibitory Concentration (MIC) Studies:

A study investigating the antimicrobial potential of related sulfonamides showed that they possess varying degrees of activity against Gram-positive and Gram-negative bacteria. The following table summarizes the MIC values for selected strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 31.25 - 125 |

| Pseudomonas aeruginosa | >125 |

These results indicate that the compound may exhibit bactericidal or bacteriostatic effects depending on the concentration and specific bacterial strain.

The proposed mechanism of action for sulfonamides involves competitive inhibition of the enzyme dihydropteroate synthase, crucial in bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), these compounds disrupt folate metabolism, leading to impaired nucleic acid synthesis and ultimately bacterial cell death.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, emphasizing their potential in treating infections caused by resistant strains.

- Antistaphylococcal Activity : A recent study demonstrated that sulfonamide derivatives exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than traditional antibiotics like ciprofloxacin .

- Biofilm Inhibition : Another investigation focused on biofilm-forming bacteria, revealing that certain sulfonamide derivatives reduced biofilm formation by up to 90% in Candida tropicalis and between 75–83% in Enterococcus faecalis and Staphylococcus aureus . This is critical as biofilms are notoriously difficult to eradicate and contribute to chronic infections.

- Antifungal Activity : The compound's antifungal properties were also assessed, showing effectiveness against various fungal strains, although it was less potent compared to its antibacterial activity .

常见问题

Q. What are the recommended synthetic routes for 4-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the pyridine and furan moieties. Key steps include:

- Suzuki-Miyaura coupling for attaching the furan group to the pyridine ring.

- Nucleophilic substitution for introducing the benzenesulfonamide group.

- Schiff base formation or reductive amination for methyl linker attachment.

Monitoring Methods:

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to confirm regiochemistry (e.g., furan C3 vs. C2 substitution) and methylene bridge integration .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode for [M+H]⁺ ion detection) .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- FTIR : Identify sulfonamide S=O stretches and aromatic C-H vibrations .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorogenic substrates to test activity against kinases or hydrolases (e.g., IC₅₀ determination) .

- Cellular Viability Assays : Screen against cancer cell lines (e.g., MTT assay) with positive controls (e.g., cisplatin) .

- Solubility Profiling : Pre-screen in PBS/DMSO to ensure compatibility with biological buffers .

Advanced Research Questions

Q. How can computational methods enhance the design and optimization of this compound’s synthesis?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize coupling reactions .

- Machine Learning : Train models on pyridine-furan conjugation data to predict reaction yields under varying conditions (e.g., solvent, catalyst) .

- Molecular Dynamics : Simulate solvent effects on intermediate stability to reduce side reactions .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., trifluoromethyl vs. ethyl substituents) to isolate critical functional groups .

- Target Engagement Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure direct binding to proposed targets .

- Metabolite Profiling : Identify in vitro/in vivo metabolites via LC-MS to rule out off-target effects .

Q. How can solubility challenges in biological assays be addressed methodologically?

Methodological Answer:

- Co-Solvent Systems : Use cyclodextrins or PEG-based carriers to enhance aqueous solubility without altering bioactivity .

- pH Adjustment : Ionize sulfonamide groups (pKa ~10–11) in mildly basic buffers (e.g., pH 8.5) .

- Nanosuspensions : Formulate stable nanoparticles via wet milling or anti-solvent precipitation .

Q. What advanced techniques validate the compound’s interaction with biomolecular targets?

Methodological Answer:

- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .

- Cryo-EM : Study interactions with large complexes (e.g., membrane receptors) at near-atomic resolution .

- NMR Titration : Monitor chemical shift perturbations to map binding sites .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported enzyme inhibition potency across studies?

Methodological Answer:

Q. What statistical approaches optimize reaction conditions for scale-up synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。